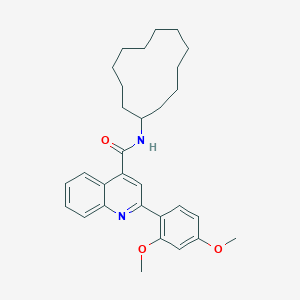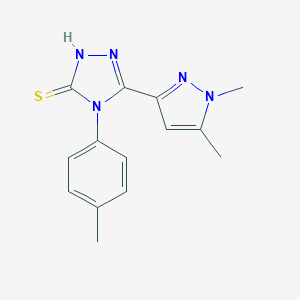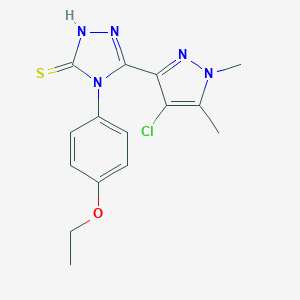![molecular formula C37H37N3O B454931 (4-benzhydrylpiperazin-1-yl)-[6-methyl-2-(4-propan-2-ylphenyl)quinolin-4-yl]methanone](/img/structure/B454931.png)
(4-benzhydrylpiperazin-1-yl)-[6-methyl-2-(4-propan-2-ylphenyl)quinolin-4-yl]methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-benzhydrylpiperazin-1-yl)-[6-methyl-2-(4-propan-2-ylphenyl)quinolin-4-yl]methanone is a complex organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-benzhydrylpiperazin-1-yl)-[6-methyl-2-(4-propan-2-ylphenyl)quinolin-4-yl]methanone typically involves multi-step organic reactions. The process may start with the preparation of the quinoline core, followed by the introduction of the piperazine and benzhydryl groups. Common reagents used in these reactions include various acids, bases, and solvents under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.
化学反应分析
Types of Reactions
(4-benzhydrylpiperazin-1-yl)-[6-methyl-2-(4-propan-2-ylphenyl)quinolin-4-yl]methanone can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce more saturated derivatives.
科学研究应用
Chemistry
In chemistry, (4-benzhydrylpiperazin-1-yl)-[6-methyl-2-(4-propan-2-ylphenyl)quinolin-4-yl]methanone is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of quinoline derivatives.
Biology
Biologically, this compound may exhibit various activities such as antimicrobial, antiviral, or anticancer properties. Researchers study its interactions with biological targets to develop new therapeutic agents.
Medicine
In medicine, derivatives of quinoline are often explored for their potential as drugs. This compound could be investigated for its efficacy in treating specific diseases or conditions.
Industry
Industrially, such compounds may be used in the development of new materials, dyes, or as intermediates in the synthesis of other complex molecules.
作用机制
The mechanism of action of (4-benzhydrylpiperazin-1-yl)-[6-methyl-2-(4-propan-2-ylphenyl)quinolin-4-yl]methanone involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound may modulate these targets, leading to various biological effects.
相似化合物的比较
Similar Compounds
Similar compounds include other quinoline derivatives such as chloroquine, hydroxychloroquine, and quinine. These compounds share structural similarities but may differ in their specific functional groups and biological activities.
Uniqueness
What sets (4-benzhydrylpiperazin-1-yl)-[6-methyl-2-(4-propan-2-ylphenyl)quinolin-4-yl]methanone apart is its unique combination of functional groups, which may confer distinct chemical and biological properties
属性
分子式 |
C37H37N3O |
|---|---|
分子量 |
539.7g/mol |
IUPAC 名称 |
(4-benzhydrylpiperazin-1-yl)-[6-methyl-2-(4-propan-2-ylphenyl)quinolin-4-yl]methanone |
InChI |
InChI=1S/C37H37N3O/c1-26(2)28-15-17-29(18-16-28)35-25-33(32-24-27(3)14-19-34(32)38-35)37(41)40-22-20-39(21-23-40)36(30-10-6-4-7-11-30)31-12-8-5-9-13-31/h4-19,24-26,36H,20-23H2,1-3H3 |
InChI 键 |
AETQTYUEORGEGP-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=C(C=C6)C(C)C |
规范 SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=C(C=C6)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-N-(4-fluorophenyl)hydrazinecarbothioamide](/img/structure/B454853.png)

![2-amino-4-[4-[(2-chloro-4-fluorophenoxy)methyl]-5-methylthiophen-2-yl]-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B454855.png)
![2-[(1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-N-(4-ethoxyphenyl)hydrazinecarbothioamide](/img/structure/B454857.png)
![isopropyl 2-({[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B454858.png)
![(8E)-2-amino-4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-8-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B454859.png)
![2-amino-4-[4-[(4-chlorophenoxy)methyl]-5-methylthiophen-2-yl]-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B454860.png)
![2,6-Bis[4-(pentyloxy)benzylidene]cyclohexanone](/img/structure/B454861.png)
![2-[(1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-N-(4-ethoxyphenyl)hydrazinecarbothioamide](/img/structure/B454863.png)

![ETHYL 5-({[3-(ETHOXYCARBONYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]AMINO}CARBONYL)-1-METHYL-1H-PYRAZOLE-3-CARBOXYLATE](/img/structure/B454866.png)
![Methyl 4-{5-[(2-chloro-4-fluorophenoxy)methyl]-2,4-dimethylphenyl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B454867.png)
![ethyl 2-({[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B454869.png)
